![molecular formula C18H14F2N2O2 B2643505 3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide CAS No. 1207055-67-1](/img/structure/B2643505.png)
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique properties, which make it useful for a variety of applications. In
Scientific Research Applications
Heterogeneous Catalyst in Chemical Synthesis
A study by Shen et al. (2016) presents the first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives, utilizing a chitosan-based heterogeneous copper catalyst under mild conditions. This process, which employs the Langlois reagent (CF3SO2Na) as the “CF3” source, highlights an innovative approach to C−H activation, yielding the corresponding coupling products with excellent reusability of the catalyst (Shen et al., 2016).
Antibacterial Activity
Largani et al. (2017) synthesized a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides demonstrating significant in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This research underscores the potential of these compounds in developing new antibacterial agents (Largani et al., 2017).
Polymorphism in Crystal Structures
Khakhlary & Baruah (2014) characterized three polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide, revealing differences in packing patterns and hydrogen bonding. This study provides insights into the structural diversity of such compounds and their potential implications in material science (Khakhlary & Baruah, 2014).
Synthesis of Novel Heterocyclic Compounds
Solodukhin et al. (2004) explored ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor for synthesizing new heterocyclic compounds, including quinolin-2-one derivatives. This study contributes to the field of organic chemistry by providing a pathway to introduce aryloxydifluoromethyl substituents for designing biologically active heterocycles (Solodukhin et al., 2004).
properties
IUPAC Name |
3,4-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZOKKRUFWBSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.